N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Such hybrid structures are frequently explored in medicinal chemistry due to their ability to modulate enzyme activity or receptor binding, particularly in anticancer and anti-inflammatory applications .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-18-7-4-15(5-8-18)23-26-24(34-27-23)16-6-9-22(30)28(13-16)14-21(29)25-17-10-19(32-2)12-20(11-17)33-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBENSGJUWTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a dimethoxyphenyl derivative using reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts.
Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of derivatives containing the oxadiazole moiety. For instance, compounds similar to N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown significant cytotoxic effects against various cancer cell lines:
The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced biological activity in these compounds, indicating a structure-activity relationship that could be exploited for drug design.
Neuroprotective Effects
Compounds with similar structural features have also been investigated for their neuroprotective effects. The incorporation of methoxy groups has been associated with improved interactions with biological targets involved in neuroprotection and cognitive enhancement. Research indicates that such compounds may mitigate oxidative stress and inflammation in neuronal cells.
Structure and Mechanism of Action
The compound's structure includes an oxadiazole ring which is known for its diverse biological activities. The mechanism by which this compound exerts its effects can be attributed to:
Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Properties: The methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative damage.
Case Studies
Several studies have documented the efficacy of similar compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative exhibited an IC50 value of 4.5 µM against WiDr cells, showcasing its potential as a lead compound for further development .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of methoxy-substituted compounds in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improvements in cognitive function metrics .
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with signal transduction pathways: Affecting cellular communication and function.
Inducing oxidative stress or apoptosis: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Comparisons
The target compound’s uniqueness lies in its 1,2,4-oxadiazole core and methoxy-substituted aromatic systems. Below is a comparative analysis with structurally related compounds from and :
Functional Implications
- Oxadiazole vs. Triazole Cores: The 1,2,4-oxadiazole in the target compound confers greater metabolic stability compared to triazoles, as oxadiazoles resist enzymatic degradation in vivo .
- Substituent Effects: Methoxy groups (target compound) improve solubility and electron donation, favoring interactions with polar enzyme pockets. The sulfanyl linker in triazole analogs () introduces flexibility, which may compromise binding specificity compared to the rigid oxadiazole-pyridinone scaffold .
Hypothesized Bioactivity
While direct bioactivity data for the target compound is absent in the evidence, comparisons suggest:
- Anticancer Potential: The pyridinone moiety may inhibit kinases (e.g., CDK or EGFR), analogous to oxadiazole-containing kinase inhibitors .
- Antimicrobial Activity : Methoxy groups could disrupt bacterial membrane integrity, as seen in structurally similar acetamide derivatives .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Composition
The compound is characterized by the following structural components:
- Dimethoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Oxadiazole and Dihydropyridine Moieties : Known for their diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is believed to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes that modulate cellular pathways.
- Inhibition of Key Enzymes : Similar oxadiazole derivatives have shown inhibitory effects on enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown IC50 values below 100 µM against various human cancer cell lines such as HCT116 and MCF7 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 36 | Induces apoptosis |
| HeLa | 34 | Inhibits cell proliferation |
| MCF7 | 69 | Triggers caspase activation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Inhibition Zone (IZ) : Compounds related to this structure showed significant antibacterial activity against Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 62.50 µg/mL .
Study 1: Anticancer Efficacy
A study investigating the efficacy of oxadiazole derivatives reported that specific modifications in the chemical structure led to enhanced antiproliferative effects in multiple cancer cell lines. The study highlighted the importance of substituent groups in determining biological activity .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects of oxadiazole derivatives against A. baumannii. The results indicated that compounds with methoxy groups exhibited superior activity compared to their counterparts without these substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
